(3-Isopropylpyridin-2-yl)methanamine
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Overview
Description
(3-Isopropylpyridin-2-yl)methanamine: is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an isopropyl group at the third position and a methanamine group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isopropylpyridin-2-yl)methanamine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-isopropylpyridine with formaldehyde and ammonia, which results in the formation of the methanamine group at the second position of the pyridine ring. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: (3-Isopropylpyridin-2-yl)methanamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Aldehydes or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (3-Isopropylpyridin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structure allows for interactions with various biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: The compound is also used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (3-Isopropylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Pyridin-2-yl-methanamine: A similar compound with a methanamine group at the second position of the pyridine ring.
(5-Bromofuran-2-yl)methanamine: Another related compound with a different aromatic ring structure.
Pyridin-3-yl-methanamine: A compound with the methanamine group at the third position of the pyridine ring.
Uniqueness: (3-Isopropylpyridin-2-yl)methanamine is unique due to the presence of the isopropyl group at the third position of the pyridine ring. This substitution can influence the compound’s reactivity, binding affinity, and overall properties, distinguishing it from other similar compounds.
Biological Activity
(3-Isopropylpyridin-2-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by an isopropyl group at the 3-position of the pyridine ring, which may influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in therapeutic contexts.
The molecular formula of this compound is C12H16N, with a molecular weight of approximately 176.27 g/mol. The structural characteristics of this compound, including the position of the isopropyl group, play a significant role in determining its reactivity and biological interactions.
Research indicates that this compound may interact with various biomolecules, including nucleic acids and proteins. Its ability to form complexes with DNA suggests potential cytotoxic effects, particularly against cancer cell lines. The mechanism may involve:
- Intercalation with DNA: Disruption of DNA structure through coordinate covalent interactions.
- Inhibition of Enzymatic Activity: Potential inhibition of enzymes involved in cell proliferation.
Anticancer Properties
Several studies have investigated the anticancer properties of this compound:
- Cytotoxicity Assays: In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate effective concentrations for inducing apoptosis.
- Mechanistic Studies: The compound has been shown to disrupt normal cellular functions by interfering with DNA replication and repair mechanisms, leading to increased apoptosis rates in treated cells.
Interaction with Receptors
This compound has also been studied for its interaction with neurotransmitter receptors:
- Serotonin Receptors: Preliminary data suggest that it may act as an agonist at certain serotonin receptor subtypes, potentially influencing mood and anxiety pathways.
Comparative Analysis
To understand the unique biological profile of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key differences in biological activity among related compounds.
Compound Name | Structure Characteristics | Biological Activity Profile |
---|---|---|
This compound | Isopropyl group at 3-position | Significant cytotoxicity against cancer cell lines |
(2-Isopropylpyridin-3-yl)methanamine | Isopropyl group at 2-position | Varies in reactivity; lower cytotoxicity reported |
(4-Cyclopropoxy-6-isopropylpyridin-2-YL)methanamine | Cyclopropoxy group addition | Unique mechanistic pathways; potential for different receptor interactions |
Case Studies
-
Case Study 1: Antitumor Activity
- A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of exposure.
-
Case Study 2: Neuropharmacological Effects
- In vivo studies on rodent models showed that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders.
Properties
IUPAC Name |
(3-propan-2-ylpyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7(2)8-4-3-5-11-9(8)6-10/h3-5,7H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMYGKOXWMCUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CC=C1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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